2-bromo-4-(2-bromoethyl)-1-chlorobenzene
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Overview
Description
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene is an organic compound with the molecular formula C8H7Br2Cl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a bromoethyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene typically involves the bromination of 4-(2-bromoethyl)-1-chlorobenzene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature and ensuring the proper stoichiometric ratios of reactants to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove halogen atoms or convert them into other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and the development of bioactive molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of halogen atoms makes it a versatile intermediate for further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methyl-1-chlorobenzene
- 2-Bromo-4-(2-chloroethyl)-1-chlorobenzene
- 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene
Uniqueness
2-Bromo-4-(2-bromoethyl)-1-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to similar compounds
Properties
CAS No. |
1546189-85-8 |
---|---|
Molecular Formula |
C8H7Br2Cl |
Molecular Weight |
298.4 |
Purity |
95 |
Origin of Product |
United States |
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